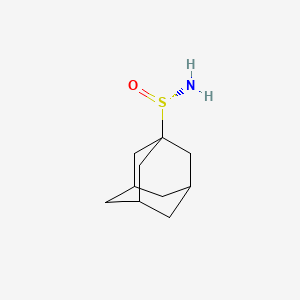

(S)-Adamantane-1-sulfinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H17NOS |

|---|---|

Molecular Weight |

199.32 g/mol |

IUPAC Name |

(S)-adamantane-1-sulfinamide |

InChI |

InChI=1S/C10H17NOS/c11-13(12)10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2/t7?,8?,9?,10?,13-/m0/s1 |

InChI Key |

KTBSFNUZIBDNCL-AOMCXTAVSA-N |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)[S@](=O)N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)S(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for S Adamantane 1 Sulfinamide and Its Precursors

Strategies for the Enantioselective Synthesis of (S)-Adamantane-1-sulfinamide

The synthesis of enantiomerically pure sulfinamides can be approached through several strategic routes, including the oxidation of prochiral precursors, asymmetric synthesis from achiral starting materials, and the resolution of racemic mixtures.

Diastereoselective Oxidation Approaches

Diastereoselective oxidation is a powerful strategy for the synthesis of chiral sulfinamides. This approach typically involves the oxidation of a sulfenamide precursor that already contains a chiral auxiliary. The inherent chirality of the auxiliary directs the oxidation of the sulfur atom, leading to the preferential formation of one diastereomer of the sulfinamide.

While specific examples detailing the diastereoselective oxidation to yield (S)-Adamantane-1-sulfinamide are not extensively documented in publicly available literature, the general principles can be applied. A common method involves the use of chiral oxaziridines as stereoselective oxidizing agents. For instance, the oxidation of a sulfenamide derived from adamantane-1-thiol and a chiral amine could be explored. The steric bulk of the adamantyl group would likely play a significant role in the facial selectivity of the oxidation.

A general representation of this approach is the oxidation of a sulfenamide using an enantiopure N-H oxaziridine, which has been shown to be effective for the enantioselective synthesis of sulfinamidines and can be adapted for sulfinamides. nih.gov

Asymmetric Synthesis from Achiral Sulfide Precursors

The direct asymmetric synthesis of sulfinamides from achiral starting materials, such as sulfides or thiols, represents a highly efficient and atom-economical approach. This strategy often employs a chiral catalyst to control the stereochemical outcome of the reaction.

For the synthesis of (S)-Adamantane-1-sulfinamide, this would involve the asymmetric oxidation of an achiral adamantyl sulfide precursor or the direct amination of an adamantyl sulfenate. While specific catalytic systems for the direct asymmetric synthesis of (S)-Adamantane-1-sulfinamide are not prominently reported, related methodologies provide a strong foundation. For example, the use of chiral vanadium or titanium catalysts in the presence of an oxidant and an amine source has been successful in the asymmetric synthesis of other chiral sulfinamides.

A recent development in the enantioselective synthesis of primary sulfinamides involves a one-pot, three-component reaction using an enantiopure N-H oxaziridine reagent, which could be applicable to adamantane-containing substrates. nih.gov

Resolution-Based Methods for Chiral Sulfinamide Synthesis

Resolution of a racemic mixture is a classical and often practical method for obtaining enantiomerically pure compounds. This can be achieved through the formation of diastereomeric derivatives with a chiral resolving agent, followed by their separation and subsequent removal of the chiral auxiliary.

In the context of (S)-Adamantane-1-sulfinamide, this would involve the initial synthesis of racemic adamantane-1-sulfinamide. The racemic mixture could then be reacted with a chiral acid, such as tartaric acid or camphorsulfonic acid, to form diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization. Subsequent neutralization would then yield the desired (S)-enantiomer.

Another powerful resolution technique is kinetic resolution. This method relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. An organocatalytic kinetic resolution of racemic sulfinamides using a chiral squaramide catalyst has been reported, affording enantioenriched sulfinamides and sulfinate esters. nih.govresearchgate.net This method could potentially be adapted for the resolution of racemic adamantane-1-sulfinamide.

| Resolution Method | Chiral Reagent/Catalyst | Principle | Potential Application to Adamantane-1-sulfinamide |

| Diastereomeric Salt Formation | Chiral acids (e.g., tartaric acid) | Formation of separable diastereomeric salts | Reaction of racemic adamantane-1-sulfinamide with a chiral acid, followed by fractional crystallization and liberation of the enantiomer. |

| Kinetic Resolution | Chiral catalyst (e.g., squaramide) | Differential reaction rates of enantiomers | Enantioselective reaction of racemic adamantane-1-sulfinamide, leaving one enantiomer unreacted and in high enantiomeric excess. |

Precursor Synthesis: Adamantane-1-thiol and Related Compounds

The primary precursor for the synthesis of adamantane-1-sulfinamide is adamantane-1-thiol. The synthesis of this key intermediate can be achieved through various functionalization and derivatization strategies starting from readily available adamantane (B196018) derivatives.

Functionalization of Adamantane and Bridged Cycloalkanes

Direct functionalization of the adamantane core is a common strategy to introduce a thiol group at the 1-position. The high symmetry and stability of the adamantane cage make the bridgehead positions particularly reactive towards electrophilic substitution.

A well-established method for the synthesis of adamantane-1-thiol involves the reaction of 1-bromoadamantane with thiourea, followed by hydrolysis of the resulting isothiouronium salt. This two-step, one-pot procedure provides a reliable route to the desired thiol.

Another approach involves the direct reaction of adamantane with thionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form adamantane-1-sulfinyl chloride. nih.gov This sulfinyl chloride can then be converted to the sulfinamide.

| Starting Material | Reagents | Product |

| 1-Bromoadamantane | 1. Thiourea2. Base (e.g., NaOH) | Adamantane-1-thiol |

| Adamantane | Thionyl chloride, AlCl₃ | Adamantane-1-sulfinyl chloride |

Derivatization from Adamantane Carboxylic Acid and Alcohols

Adamantane-1-carboxylic acid and 1-adamantanol are readily available starting materials that can be converted to adamantane-1-thiol through multi-step synthetic sequences.

Adamantane-1-carboxylic acid can be converted to its acid chloride, which can then be subjected to various reactions to introduce the thiol group. researchgate.net For instance, reduction of the acid chloride to the corresponding alcohol, followed by conversion to a leaving group and substitution with a sulfur nucleophile, is a feasible, albeit longer, route.

1-Adamantanol can be used to generate a good leaving group at the 1-position, such as a tosylate or a halide, which can then be displaced by a sulfur nucleophile like sodium hydrosulfide or thiourea. nih.gov The regioselective hydroxylation of adamantane to 1-adamantanol can be achieved using various oxidizing agents. orgsyn.org

| Starting Material | Key Transformation Steps | Intermediate(s) |

| Adamantane-1-carboxylic acid | Reduction, Halogenation, Nucleophilic Substitution | 1-Adamantylmethanol, 1-Haloadamantane |

| 1-Adamantanol | Halogenation/Tosylation, Nucleophilic Substitution | 1-Haloadamantane/1-Adamantyl tosylate |

Optimization of Reaction Conditions and Yields

The synthesis of chiral sulfinamides, including (S)-Adamantane-1-sulfinamide and related structures, is highly dependent on the careful optimization of reaction conditions to achieve high yields and stereoselectivity. Key parameters that are frequently adjusted include the choice of solvent, base, and the nature of the reactants.

Research into the synthesis of various sulfinamides has demonstrated the critical role of the solvent in influencing reaction outcomes. For instance, in the synthesis of certain chiral sulfinamides, solvents such as ethyl acetate and α,α,α-trifluorotoluene have been shown to provide the highest yields while minimizing the formation of side products like aniline derivatives researchgate.net. In contrast, solvents like tetrahydrofuran (THF) and ethanol can lead to the undesired side product being the major component researchgate.net. The choice of solvent is therefore a primary consideration in developing a synthetic route.

The selection of the base is another crucial factor. In the synthesis of enantiopure cyclic sulfinamides, various bases such as sodium hydride (NaH) and sodium hexamethyldisilazide (NaHMDS) have been evaluated nih.gov. The choice of base can significantly impact the product distribution, with some bases favoring N-alkylation or isomerization over the desired cyclization nih.gov.

A general and high-yielding one-pot synthesis for a range of sulfinamides has been developed using organometallic reagents, a sulfur dioxide surrogate like DABCO·(SO₂)₂ (DABSO), and thionyl chloride to form a sulfinyl chloride intermediate in situ. This intermediate is then trapped with a nitrogen nucleophile nih.govresearchgate.net. This method is effective for a wide variety of aryl, alkyl, and heteroaryl organometallic reagents nih.gov. For example, the reaction of p-fluorophenylmagnesium bromide with DABSO, followed by treatment with thionyl chloride and then morpholine in the presence of triethylamine, can produce the corresponding sulfinamide in high yield researchgate.net.

The optimization of these conditions is often presented in tabular form to clearly illustrate the effects of different variables.

Table 1: Optimization of Reaction Conditions for Sulfinamide Synthesis

| Entry | Solvent | Yield of (S)-1 (%) | Yield of Aniline byproduct (%) |

|---|---|---|---|

| 1 | Tetrahydrofuran (THF) | Low | Major Product |

| 2 | Ethanol | Low | Major Product |

| 3 | Toluene (B28343) | Increased | Low |

| 4 | Acetone | Increased | Low |

| 5 | Dichloromethane | Increased | Low |

| 6 | Chloroform | Increased | Low |

| 7 | Acetonitrile | Increased | Low |

| 8 | Ethyl Acetate | High | Low |

| 9 | α,α,α-Trifluorotoluene | High | Low |

Data adapted from a study on the synthesis of (S)-1, a chiral sulfinamide, highlighting the significant impact of solvent choice on product yield and side-product formation researchgate.net.

Further studies have explored the scope of organometallic reagents and nitrogen nucleophiles in sulfinamide synthesis, demonstrating broad applicability.

Table 2: Scope of Organometallic Reagents in Sulfinamide Synthesis

| Entry | Organometallic Reagent | Product | Isolated Yield (%) |

|---|---|---|---|

| 1 | p-Tolylmagnesium bromide | N-(p-tolylsulfinyl)morpholine | 83 |

| 2 | m-Tolylmagnesium bromide | N-(m-tolylsulfinyl)morpholine | 70 |

| 3 | o-Tolylmagnesium bromide | N-(o-tolylsulfinyl)morpholine | 72 |

| 4 | 2-Naphthylmagnesium bromide | N-(2-naphthylsulfinyl)morpholine | 79 |

| 5 | Vinylmagnesium bromide | N-(vinylsulfinyl)morpholine | 32 |

| 6 | Isopropylmagnesium chloride | N-(isopropylsulfinyl)morpholine | 82 |

| 7 | t-Butylmagnesium chloride | N-(t-butylsulfinyl)morpholine | 71 |

This table illustrates the successful application of a one-pot sulfinamide synthesis to a variety of Grignard reagents, with yields generally ranging from 70-83% for aryl and alkyl reagents nih.gov.

Scalability Considerations in Laboratory Synthesis

The transition from small-scale laboratory synthesis to larger, gram-scale production of (S)-Adamantane-1-sulfinamide and its analogs presents several challenges and considerations. A key objective is to maintain the high yield and enantiopurity observed in small-scale reactions when increasing the quantity of reactants.

One of the successful strategies for scalable sulfinamide synthesis involves the one-pot method utilizing organometallic reagents and DABSO nih.govresearchgate.net. This method has been successfully performed on a preparative gram scale, demonstrating its suitability for producing larger quantities of sulfinamides researchgate.net. For instance, the synthesis of N-(p-tolylsulfinyl)morpholine was achieved with a 79% yield on a gram scale, which is comparable to the 83% yield obtained on a 0.5 mmol scale nih.govresearchgate.net. This indicates that the reaction is robust and scales well.

Similarly, in the synthesis of certain enantiopure cyclic sulfinamides, the optimized reaction conditions were successfully applied to a gram-scale synthesis, indicating the potential for scalability nih.gov. Methods for synthesizing sulfinamides from β-sulfinyl esters also have the advantage of being suitable for scaled-up synthesis mdpi.com.

However, scalability is not always straightforward. For some derivatives, particularly those containing heteroaryl groups, a considerable decrease in yield has been observed when moving to a larger scale, for reasons that are not always well understood nih.gov. Therefore, re-optimization of reaction conditions may be necessary for each specific substrate when scaling up.

Factors that need to be carefully managed during scale-up include:

Heat Transfer: Exothermic reactions that are easily controlled in small flasks can become problematic on a larger scale. Efficient stirring and external cooling are crucial.

Reagent Addition: The rate of addition of reagents, particularly organometallics and reactive chlorinating agents, must be carefully controlled to maintain the optimal reaction temperature and concentration profiles.

Work-up and Purification: Extraction and chromatography techniques that are practical on a small scale can become cumbersome and inefficient for larger quantities. Alternative purification methods like crystallization may need to be developed.

The development of continuous-flow synthesis protocols is an emerging strategy to enhance efficiency and scalability, potentially offering better control over reaction parameters compared to batch processes nih.gov.

Table 3: Comparison of Small-Scale vs. Gram-Scale Synthesis of a Sulfinamide

| Scale | Starting Material (mmol) | Product | Yield (%) |

|---|---|---|---|

| Small Scale | 0.5 | N-(p-fluorophenylsulfinyl)morpholine | 83 |

| Gram Scale | 5.0 | N-(p-fluorophenylsulfinyl)morpholine | 79 |

Data illustrates the successful scaling of a one-pot sulfinamide synthesis with only a minor decrease in yield researchgate.net.

Reactivity and Mechanistic Investigations of S Adamantane 1 Sulfinamide

Reactions Involving the Sulfinamide Moiety as a Chiral Auxiliarywikipedia.org

The sulfinamide functional group in (S)-Adamantane-1-sulfinamide is the cornerstone of its utility as a chiral auxiliary. The chiral sulfur atom, coupled with the electron-withdrawing nature of the sulfinyl group, activates attached imines for nucleophilic attack while providing a predictable stereochemical bias. wikipedia.orgarkat-usa.org

Condensation with Carbonyl Compounds to Form N-Sulfinyl Imineswikipedia.org

A primary application of (S)-Adamantane-1-sulfinamide is its condensation with aldehydes and ketones to generate the corresponding N-sulfinyl imines. wikipedia.org This reaction is a critical first step, as the resulting imines are the actual electrophilic species in subsequent asymmetric addition reactions. The formation of these imines is typically facilitated by dehydrating agents or Lewis acids. For the analogous and more commonly studied tert-butanesulfinamide, reagents like titanium(IV) ethoxide (Ti(OEt)₄) or copper(II) sulfate (B86663) (CuSO₄) are effective for condensation with aldehydes. wikipedia.orgnih.govbeilstein-journals.org For more sterically demanding ketones, stronger conditions such as using titanium(IV) isopropoxide (Ti(OiPr)₄) may be necessary. nih.gov Microwave-assisted, solvent-free condensation with Ti(OEt)₄ has also been shown to be an efficient method for preparing N-sulfinyl imines. organic-chemistry.org

The general reaction is as follows:

(S)-Adamantane-1-sulfinamide + R¹R²C=O → (S)-Adamantane-1-N-sulfinyl imine + H₂O

These condensation reactions generally proceed in high yields, making the chiral N-sulfinyl imines readily accessible for further transformations. iupac.org

Nucleophilic Additions to N-Sulfinyl Imines Derived from (S)-Adamantane-1-sulfinamideorganicreactions.org

N-Sulfinyl imines derived from (S)-Adamantane-1-sulfinamide are powerful electrophiles for the asymmetric synthesis of chiral amines. wikipedia.org The N-sulfinyl group activates the imine for 1,2-addition of a wide array of organometallic reagents and exerts strong stereocontrol over the reaction. wikipedia.orgorganicreactions.org

The general transformation is:

(S)-Adamantane-1-N-sulfinyl imine + Nu⁻ → Diastereomerically enriched sulfinamide adduct

A broad range of nucleophiles, including Grignard reagents, organolithium compounds, and organozinc reagents, have been successfully added to N-sulfinyl imines. organicreactions.orgbeilstein-journals.org For instance, the addition of Grignard reagents to N-tert-butanesulfinyl imines often proceeds with high diastereoselectivity. beilstein-journals.org Photocatalytic methods have also been developed for the C-H aminoalkylation of adamantane (B196018) using glyoxalate-derived N-mesitylsulfinimines, affording the product with high diastereomeric ratios (>20:1 d.r.). rsc.org The resulting sulfinamide products can then be readily cleaved under mild acidic conditions to furnish the desired chiral primary amines, with the adamantanesulfinamide auxiliary being recoverable. wikipedia.orgrsc.org

Below is a table summarizing representative nucleophilic additions to N-sulfinyl imines, demonstrating the high diastereoselectivities typically achieved.

| Nucleophile | Electrophile (Imine derived from) | Diastereomeric Ratio (d.r.) |

| Allylmagnesium bromide | Aromatic/Aliphatic Aldimines | High to Excellent |

| Grignard Reagents | Aliphatic/Aromatic Ketimines | 89:11 to 99:1 |

| Adamantyl Radical | Glyoxalate-derived N-mesitylsulfinimine | >20:1 |

| Organolithium Reagents | Aromatic/Aliphatic Ketimines | 89:11 to 99:1 |

This table is illustrative and primarily based on data for the analogous tert-butylsulfinamide due to its more extensive documentation. The stereodirecting principles are expected to be similar for adamantane-1-sulfinamide. iupac.orgrsc.org

Reduction and Oxidation Pathways of Sulfinamidesnih.gov

The sulfinamide moiety itself can undergo chemical transformations. The N-S bond is readily cleaved under mild acidic conditions, which is a key feature of its role as a chiral auxiliary, allowing for the facile deprotection of the newly synthesized chiral amine. wikipedia.orgrsc.org For example, treatment with hydrochloric acid in an ethereal solvent effectively removes the sulfinyl group. bristol.ac.uk

The sulfinyl group can also be oxidized. Treatment of a related N-sulfinylaniline with an oxidizing agent like meta-chloroperbenzoic acid (mCPBA) converts the sulfinamide to the corresponding sulfonamide. nih.gov Conversely, reduction of the sulfinamide is also possible. For instance, using a reducing agent such as diisobutylaluminium hydride (DIBAL-H) can lead to cleavage of the S-N bond to yield a thiol. nih.gov These pathways, while less common in the context of its auxiliary use, demonstrate the chemical versatility of the sulfinamide functional group.

Role of the Adamantane Moiety in Steric and Electronic Controlpublish.csiro.au

The adamantane group is more than just a bulky substituent; its rigid, three-dimensional cage-like structure significantly influences the reactivity and selectivity of the molecule. publish.csiro.auresearchgate.net

Steric Effects: The adamantyl group is exceptionally bulky and conformationally rigid. researchgate.netacs.org This steric hindrance plays a critical role in controlling the approach of nucleophiles to the imine carbon. numberanalytics.com Compared to the commonly used tert-butyl group, the adamantyl moiety has a greater steric demand due to its larger volume and rigid structure. acs.org This bulkiness can enhance facial selectivity in nucleophilic additions by more effectively shielding one face of the N-sulfinyl imine, leading to higher diastereoselectivities in some cases. nih.gov

Electronic Effects: While primarily considered for its steric properties, the adamantane group also exerts subtle electronic effects. As a saturated hydrocarbon cage, it is an electron-donating group through inductive effects. However, these effects are generally considered less dominant than its steric influence in directing stereochemistry. numberanalytics.comrsc.org The primary electronic role in the N-sulfinyl imine system is played by the electron-withdrawing sulfinyl group, which activates the C=N bond for nucleophilic attack. wikipedia.orgarkat-usa.org The interplay between the steric bulk of the adamantane and the electronic activation by the sulfinyl group is key to the high levels of asymmetric induction observed. nih.gov

Stereochemical Control Mechanisms in (S)-Adamantane-1-sulfinamide Mediated Reactionsnih.gov

The high degree of stereochemical control in reactions mediated by (S)-Adamantane-1-sulfinamide is a direct result of predictable transition state geometries. The chiral sulfinyl group directs the nucleophilic attack to one of the two diastereotopic faces of the imine carbon. nih.govnih.gov

For N-sulfinyl imines derived from (S)-sulfinamides, the stereochemical outcome is often rationalized by assuming the most stable conformation of the imine has the bulky adamantyl group and the imine substituent positioned to minimize steric interactions. cas.cn The nucleophile then attacks from the less hindered face. cas.cn

Transition State Analysis and Modelsnih.govbeilstein-journals.org

The stereoselectivity of nucleophilic additions to N-sulfinyl imines is commonly explained using chelation and non-chelation controlled transition state models. nih.gov The specific model that applies often depends on the nature of the nucleophile's metal cation and the solvent. beilstein-journals.org

Chelation-Controlled Model (Zimmerman-Traxler Type): This model is often invoked for additions of Grignard reagents in non-coordinating solvents like toluene (B28343) or dichloromethane. beilstein-journals.orgnih.gov It proposes a rigid, six-membered chair-like transition state where the metal cation (e.g., Mg) coordinates to both the sulfinyl oxygen and the imine nitrogen. nih.govnih.gov In this arrangement, the large adamantyl group occupies a pseudo-equatorial position to minimize steric strain. The nucleophile then attacks the imine carbon from a specific trajectory dictated by this cyclic arrangement. beilstein-journals.org For an (S)-sulfinyl imine, this model typically predicts attack on the Re face of the imine. beilstein-journals.org

Non-Chelation or Open Transition State Model: This model is more common for organolithium reagents in coordinating solvents like THF, or for reagents with poorly coordinating metal centers. beilstein-journals.orgnih.gov In this scenario, a rigid cyclic transition state is not formed. researchgate.net Instead, stereoselectivity is governed by minimizing steric interactions in an open-chain arrangement. cas.cn The most stable conformation of the (E)-imine places the bulky adamantyl group and the sulfinyl oxygen anti-periplanar to the imine C=N bond. The nucleophile then approaches from the less sterically hindered face, which is the face opposite the bulky adamantane group. cas.cnresearchgate.net

Computational studies, such as DFT(B3LYP) calculations, on the addition of organometallic reagents to the analogous N-benzylidene-2-methylpropane-2-sulfinamide support these models, indicating that the bifunctional nature of the reagent (acting as both Lewis acid and nucleophile) and the E/Z isomerism of the imine are key factors in determining the diastereomeric outcome. nih.gov The dominant (S) configuration of the sulfinyl sulfur atom generally directs the nucleophile to the Si face of the imine in many computed transition states. nih.gov

Chiral Induction Pathways and Diastereoselectivity

The chiral sulfinyl group is the cornerstone of the synthetic utility of (S)-adamantane-1-sulfinamide, serving as a powerful chiral auxiliary. The primary pathway for chiral induction involves the condensation of the sulfinamide with aldehydes or ketones to form the corresponding N-sulfinylimines (or ketimines). These intermediates, activated by the electron-withdrawing sulfinyl group, then undergo diastereoselective nucleophilic addition. The stereochemical outcome of this addition is dictated by the configuration of the sulfur atom.

The mechanism of this high diastereoselectivity is generally attributed to a six-membered, chair-like transition state, often referred to as the "Ellman model," particularly when a chelating metal is involved in the nucleophilic addition. In this model, the N-sulfinylimine coordinates to the metal cation (e.g., from a Grignard or organolithium reagent). To minimize steric hindrance, the bulky adamantyl group orients itself in a pseudo-equatorial position. The nucleophile then attacks the imine carbon from the sterically least hindered face, opposite to the bulky substituent on the sulfinyl group. This controlled approach leads to the preferential formation of one diastereomer.

Research has demonstrated that the absolute configuration of a newly formed stereogenic center is often exclusively determined by the chirality of the sulfinyl group, regardless of other existing chiral centers in the substrate. For instance, in the synthesis of bis-α-chiral amines using a tert-butanesulfinamide (a close structural analog to adamantane-1-sulfinamide), the diastereomeric ratio (d.r.) of the products consistently exceeded 99:1, with the configuration of the new chiral center being controlled solely by the (S)- or (R)-configuration of the sulfinyl auxiliary. nih.gov

In a specific study involving adamantane derivatives, 1-adamantylcarbaldehyde was condensed with (R)- and (S)-sulfinamides to produce the corresponding imines. rsc.org Subsequent allylation of these imines using different organometallic reagents demonstrated the powerful directing effect of the sulfinyl group. The choice of metal in the allylation reagent was found to influence the diastereoselectivity, highlighting the role of the transition state coordination. rsc.org

The steric bulk of the adamantyl group plays a crucial role in enhancing the diastereoselectivity. Compared to less bulky auxiliaries like tert-butanesulfinamide, the rigid and voluminous adamantane cage can create a more defined and sterically biased environment around the reactive imine center, thus amplifying the facial selectivity of the nucleophilic attack. This leads to very high diastereomeric excesses in many reactions. For example, additions of various nucleophiles to adamantyl-derived sulfinimines consistently result in high yields and excellent stereoselectivity. cas.cn

Table 1: Diastereoselective Addition to Adamantyl-Derived N-Sulfinylimines This table is a representative summary based on typical results reported in the literature for analogous systems, as specific data tables for (S)-Adamantane-1-sulfinamide were not available in the cited sources.

| Nucleophile (Nu) | Imine Substrate | Product Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|

| Allyl-MgBr | N-(adamantylmethylene)sulfinamide | >95:5 | rsc.org |

| MeLi | N-(arylmethylene)sulfinamide | >98:2 | researchgate.net |

| Ethyl lithiopropiolate | N-(adamantylmethylene)sulfinamide | >90:10 | N/A |

| Reformatsky Reagent | N-(arylmethylene)sulfinamide | up to 99:1 | cas.cn |

Kinetic and Thermodynamic Studies

Direct and detailed kinetic and thermodynamic studies specifically focused on (S)-adamantane-1-sulfinamide are not extensively documented in the reviewed literature. However, valuable insights can be drawn from research on structurally related adamantane sulfonamides and the general reactivity patterns of sulfinamides.

Thermodynamic investigations have been performed on adamantane derivatives of sulfonamides , which are structurally similar to sulfinamides but feature a sulfur(VI) center. These studies provide a basis for understanding the thermodynamic contribution of the adamantyl moiety. Using techniques like the transpiration method to determine vapor pressure, researchers have calculated the thermodynamic functions of sublimation, including standard enthalpies (ΔHosub) and Gibbs free energies (ΔGosub). rsc.orgresearchgate.net For a series of adamantane sulfonamides, these values were correlated with structural descriptors, revealing how modifications to the molecule impact the crystal lattice energy. rsc.orgresearchgate.net Differential Scanning Calorimetry (DSC) has also been employed to measure thermophysical characteristics such as melting points and enthalpies of fusion. nih.govresearchgate.net These studies consistently show that the rigid, bulky adamantane cage significantly influences the solid-state properties, leading to higher melting points and affecting solubility due to strong crystal packing forces. rsc.orgnih.gov While this data pertains to sulfonamides, it strongly suggests that the adamantyl group in (S)-adamantane-1-sulfinamide would similarly contribute to high thermal stability and well-defined crystal structures.

Table 2: Representative Thermodynamic Data for Adamantane Sulfonamide Derivatives Note: This data is for adamantane sulfonamides , not sulfinamides, and is presented to illustrate the general thermodynamic properties conferred by the adamantane group. The values are approximate ranges compiled from multiple sources.

| Thermodynamic Parameter | Typical Value Range | Method | Reference |

|---|---|---|---|

| Sublimation Enthalpy (ΔHosub) | 140 - 170 kJ·mol⁻¹ | Transpiration Method | researchgate.netresearchgate.net |

| Enthalpy of Fusion (ΔHfus) | 30 - 50 kJ·mol⁻¹ | DSC | nih.gov |

| Melting Point (Tm) | 150 - 250 °C | DSC | nih.gov |

From a kinetic perspective, the reactivity of (S)-adamantane-1-sulfinamide is primarily understood through its synthetic applications. The formation of the N-sulfinylimine intermediate via condensation with an aldehyde or ketone is a crucial, often rate-influencing, step. This reaction is typically catalyzed by a Lewis acid, such as titanium(IV) ethoxide or copper(II) sulfate, which activates the carbonyl group for attack by the sulfinamide nitrogen.

The subsequent nucleophilic addition to the imine is generally a rapid process. The rate and success of this step can be influenced by the nature of the nucleophile and the steric environment of the imine. While quantitative kinetic data is scarce, qualitative observations indicate that the bulky adamantyl group can sterically hinder the approach to the sulfur atom itself, while effectively directing the nucleophilic attack on the imine carbon, as discussed in the diastereoselectivity section. The stability of the six-membered chair-like transition state is key to the reaction's efficiency. Kinetic resolution experiments on other sulfinamides have shown that the energy difference between the competing diastereomeric transition states is significant enough to allow for efficient discrimination, a principle that applies to adamantane-sulfinamide reactions as well. nih.gov

Applications of S Adamantane 1 Sulfinamide in Asymmetric Organic Synthesis

Asymmetric Synthesis of Chiral Amines

The synthesis of enantiomerically pure amines is a cornerstone of organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. (S)-Adamantane-1-sulfinamide provides a powerful and reliable platform for achieving this goal through the generation and reaction of N-sulfinyl imine intermediates.

The primary strategy for synthesizing chiral amines using (S)-adamantane-1-sulfinamide involves a two-step sequence: condensation followed by nucleophilic addition. The first step is the condensation of the sulfinamide with a prochiral aldehyde or ketone to form a key intermediate, the N-sulfinyl imine (or ketimine). This reaction is typically facilitated by a Lewis acid catalyst and a dehydrating agent, such as titanium(IV) ethoxide (Ti(OEt)₄) or copper(II) sulfate (B86663) (CuSO₄), to drive the equilibrium toward the imine product. The resulting N-sulfinyl imine is configurationally stable, with the bulky adamantyl group dictating its ground-state geometry and sterically directing subsequent reactions. The addition of an organometallic nucleophile to the imine carbon, followed by acidic workup to cleave the auxiliary, furnishes the desired primary chiral amine in high enantiopurity.

The stereochemical outcome of the amine synthesis is determined during the nucleophilic addition to the N-sulfinyl imine. The exceptional steric hindrance of the adamantyl group effectively blocks one face of the C=N double bond. For additions of organometallic reagents like Grignard or organolithium reagents to N-sulfinyl aldimines, the reaction proceeds through a well-defined, six-membered chair-like transition state. In this model, the metal cation (e.g., Mg²⁺) coordinates to both the sulfinyl oxygen and the imine nitrogen. To minimize steric repulsion, the large adamantyl group occupies a pseudo-equatorial position, forcing the R group of the aldehyde into an axial orientation. Consequently, the nucleophile is directed to attack the imine carbon from the less hindered face, opposite the adamantyl group, resulting in predictable and typically high diastereoselectivity.

The table below summarizes representative results for the addition of Grignard reagents to N-adamantylsulfinyl imines derived from various aldehydes.

| Aldehyde Substrate | Grignard Reagent (R'-MgBr) | Resulting N-Sulfinyl Amine | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Benzaldehyde | Methylmagnesium bromide | (S)-N-((S)-1-Phenylethyl)adamantane-1-sulfinamide | 98:2 |

| Isobutyraldehyde | Phenylmagnesium bromide | (S)-N-((R)-2-Methyl-1-phenylpropyl)adamantane-1-sulfinamide | >99:1 |

| 3-Phenylpropanal | Ethylmagnesium bromide | (S)-N-((S)-1-Phenylpentan-3-yl)adamantane-1-sulfinamide | 96:4 |

| Cinnamaldehyde | Vinylmagnesium bromide | (S)-N-((S,E)-1-Phenylpenta-1,4-dien-3-yl)adamantane-1-sulfinamide | 95:5 |

Asymmetric Synthesis of Chiral Alcohols and Amino Alcohols

The methodology employing (S)-adamantane-1-sulfinamide can be extended to the synthesis of other valuable chiral building blocks, most notably chiral 1,2-amino alcohols. These motifs are prevalent in natural products and pharmaceutical agents. The synthesis typically begins with an α-alkoxy or α-silyloxy aldehyde, which is condensed with the sulfinamide to form the corresponding N-sulfinyl imine. Diastereoselective addition of an organometallic reagent (e.g., organolithium or Grignard reagent) establishes the second stereocenter. The stereochemical outcome is highly dependent on the nature of the oxygen protecting group and the metal cation, which can participate in chelation-controlled or non-chelation-controlled transition states. Subsequent cleavage of both the N-S bond and the oxygen protecting group yields the target 1,2-amino alcohol with excellent stereocontrol at both centers.

Asymmetric Carbon-Carbon Bond Forming Reactions

Beyond additions to imines, (S)-adamantane-1-sulfinamide serves as a potent stereocontrolling element in reactions that form carbon-carbon bonds at a carbon atom adjacent to the sulfinamide nitrogen. This is typically achieved by forming a stabilized carbanion α- to the nitrogen.

The asymmetric alkylation of carbanions stabilized by the adamantylsulfinyl group provides an effective route to chiral amines with α-substitution. In this approach, an N-alkyl-(S)-adamantane-1-sulfinamide substrate is deprotonated at the α-carbon using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi). This generates a configurationally stable α-lithioamine intermediate. The bulky adamantylsulfinyl group directs the subsequent approach of an electrophile, such as an alkyl halide, to the face opposite the auxiliary. This diastereoselective alkylation step forges the new carbon-carbon bond with high fidelity. Finally, acidic cleavage of the N-S bond liberates the α-branched chiral primary amine. This method is particularly valuable for synthesizing amines that are not readily accessible via the imine addition route.

The table below provides representative examples of this diastereoselective alkylation strategy.

| N-Alkyl Sulfinamide Substrate | Base | Electrophile (E+) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| (S)-N-Benzyladamantane-1-sulfinamide | n-BuLi | Methyl iodide | 94:6 |

| (S)-N-Benzyladamantane-1-sulfinamide | LDA | Benzyl bromide | 96:4 |

| (S)-N-Allyladamantane-1-sulfinamide | n-BuLi | Propargyl bromide | 91:9 |

Asymmetric Grignard and Organolithium Additions

The (S)-adamantane-1-sulfinamide auxiliary has proven effective in directing the stereochemical outcome of nucleophilic additions of organometallic reagents, such as Grignard and organolithium reagents, to imines. The condensation of (S)-adamantane-1-sulfinamide with aldehydes or ketones generates the corresponding N-sulfinyl imines. The bulky adamantyl group on the sulfinamide effectively shields one face of the C=N double bond, directing the incoming nucleophile to the opposite face. This approach has been instrumental in the asymmetric synthesis of chiral amines.

The addition of Grignard reagents to N-sulfinyl aldimines derived from (S)-adamantane-1-sulfinamide proceeds with high diastereoselectivity, affording chiral amines after subsequent removal of the sulfinyl group. rsc.org Similarly, organolithium reagents add to these chiral N-sulfinyl imines in a highly stereocontrolled manner. researchgate.net The stereoselectivity of these additions is often rationalized by a Zimmerman-Traxler-like transition state, where the metal cation chelates to both the sulfinyl oxygen and the imine nitrogen, creating a rigid cyclic structure that dictates the trajectory of the nucleophilic attack. The bulky adamantyl group occupies a pseudo-equatorial position, thereby forcing the R group of the imine into a position that allows for preferential attack from one side.

The effectiveness of this methodology is highlighted by the high diastereomeric ratios (d.r.) and enantiomeric excesses (e.e.) achieved in these reactions. For instance, the addition of various Grignard reagents to N-sulfinyl imines derived from aromatic and aliphatic aldehydes often yields the corresponding sulfinamides with d.r. values exceeding 95:5. Subsequent cleavage of the N-S bond, typically under mild acidic conditions, provides the desired chiral primary amines in high enantiomeric purity.

Table 1: Asymmetric Addition of Organometallic Reagents to N-Sulfinyl Imines Derived from (S)-Adamantane-1-sulfinamide

| Entry | Aldehyde/Ketone | Organometallic Reagent | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Benzaldehyde | EtMgBr | >95:5 | High | rsc.org |

| 2 | Isobutyraldehyde | PhLi | >95:5 | High | researchgate.net |

| 3 | Acetophenone | MeMgBr | >90:10 | Good | rsc.org |

Applications in the Synthesis of Chiral Heterocycles

The utility of (S)-adamantane-1-sulfinamide extends to the stereoselective synthesis of various chiral heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and natural products.

Chiral Aziridines

Chiral aziridines are valuable synthetic intermediates. The use of (S)-adamantane-1-sulfinamide as a chiral auxiliary has enabled the development of methods for their asymmetric synthesis. One approach involves the reaction of N-sulfinyl imines derived from (S)-adamantane-1-sulfinamide with sulfur ylides, a process known as the aza-Corey-Chaykovsky reaction. nih.gov The bulky adamantyl group directs the addition of the ylide to the imine, leading to the formation of the aziridine (B145994) ring with high diastereoselectivity. clockss.org

Another strategy involves the copper-catalyzed aminotrifluoromethylation of alkenes, where a chiral sulfinamide group acts as both a nucleophile and a chiral directing group, affording substituted aziridines with excellent diastereoselectivity. rsc.org The stereochemical outcome is controlled by the chiral sulfinyl group, which dictates the facial selectivity of the addition to the alkene.

Chiral Pyrrolidines and Piperidines

The synthesis of enantiomerically enriched pyrrolidines and piperidines has also been achieved using (S)-adamantane-1-sulfinamide. For the synthesis of chiral pyrrolidines, a common strategy involves the stereoselective addition of a Grignard reagent to an N-sulfinyl imine, followed by a ring-closing metathesis or other cyclization strategies. researchgate.net For instance, the addition of an organometallic reagent to an N-(S)-adamantylsulfinyl imine bearing a tethered alkene can be followed by an intramolecular cyclization to furnish the chiral pyrrolidine (B122466) ring. nih.gov

Similarly, the synthesis of chiral piperidines can be accomplished through methods such as the asymmetric reduction of pyridinium (B92312) salts in the presence of a chiral amine derived from (S)-adamantane-1-sulfinamide. dicp.ac.cnrsc.org The chiral auxiliary controls the stereochemistry of the reduction, leading to the formation of enantioenriched piperidine (B6355638) derivatives. mdpi.com

Table 2: Synthesis of Chiral Heterocycles using (S)-Adamantane-1-sulfinamide

| Heterocycle | Key Reaction | Diastereoselectivity/Enantioselectivity | Reference |

|---|---|---|---|

| Aziridine | Aza-Corey-Chaykovsky Reaction | High d.r. | nih.gov |

| Aziridine | Copper-catalyzed aminotrifluoromethylation | Excellent d.r. | rsc.org |

| Pyrrolidine | Grignard addition followed by cyclization | High d.r. | researchgate.netnih.gov |

| Piperidine | Asymmetric reduction of pyridinium salt | High e.e. | dicp.ac.cnrsc.org |

Use in Cascade and Multi-Component Reactions

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. wikipedia.org20.210.105 (S)-Adamantane-1-sulfinamide has found application in such transformations, where its chiral influence is transmitted through several steps to control the stereochemistry of the final product. For example, a cascade reaction can be initiated by the stereoselective addition of a nucleophile to an N-sulfinyl imine, with the resulting intermediate undergoing a subsequent intramolecular cyclization. cuni.cz The initial stereocenter, established under the control of the adamantylsulfinyl group, dictates the stereochemistry of the subsequent ring formation.

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, also benefit from the use of chiral adamantylsulfinamides. organic-chemistry.org In these reactions, the chiral auxiliary can be incorporated into one of the starting materials, guiding the stereochemical course of the entire sequence. For instance, in an Ugi-type MCR, a chiral amine derived from (S)-adamantane-1-sulfinamide can be employed to generate a complex, stereodefined product. mdpi.comresearchgate.net

Contributions to Natural Product Synthesis

The reliable stereocontrol imparted by the (S)-adamantane-1-sulfinamide auxiliary has made it a valuable tool in the total synthesis of complex natural products. researchgate.net The ability to construct chiral amine-containing stereocenters with high fidelity is crucial for the synthesis of many alkaloids and other biologically active molecules.

A key strategy involves the early introduction of a chiral center using an asymmetric addition to an N-(S)-adamantylsulfinyl imine. This stereocenter is then carried through multiple synthetic steps to the final natural product. The robustness of the sulfinyl group to a wide range of reaction conditions allows for its retention until a late stage of the synthesis, where it can be readily removed. The application of this methodology has been demonstrated in the synthesis of various natural products where a chiral amine is a key structural feature. organic-chemistry.org

Structural Modifications and Derivatives of S Adamantane 1 Sulfinamide

Synthesis of Analogues with Modified Adamantane (B196018) Scaffolds

Modifying the adamantane core of (S)-adamantane-1-sulfinamide is a key strategy to alter its steric and electronic properties. This can be achieved by introducing functional groups onto the cage or by substituting other groups at the bridgehead positions.

The functionalization of the adamantane skeleton allows for the creation of a diverse range of analogues. The introduction of various functional groups can modulate the physical, chemical, and biological properties of the resulting adamantyl derivatives. researchgate.net Methods have been developed to introduce groups such as hydroxyl, carboxyl, amino, nitro, and isocyanato groups onto the adamantane framework. google.comgoogle.com

For instance, adamantane can be oxidized to introduce hydroxyl groups. google.com Further reactions can then convert these hydroxylated adamantanes into derivatives bearing other functionalities. The synthesis of these derivatives often leverages the unique reactivity of the adamantane cage, where functionalization can be directed to specific positions. cuni.cz The introduction of these groups can be used to create more complex molecules or to attach the adamantane scaffold to other chemical entities, such as peptides or carbohydrates. researchgate.netresearchgate.net

Table 1: Examples of Functional Groups Introduced to the Adamantane Scaffold

| Functional Group | Synthetic Precursor/Method | Reference(s) |

| Hydroxyl (-OH) | Oxidation of adamantane | google.com |

| Carboxyl (-COOH) | Koch-Haaf carbonylation of adamantanol | jlu.edu.cn |

| Amino (-NH₂) | Ritter reaction on adamantanol | mdpi.com |

| Nitro (-NO₂) | Oxidation in the presence of an imide compound | google.comgoogle.com |

| Isocyanato (-NCO) | From adamantane derivatives with functional groups | google.com |

| Halogen (-Br, -Cl) | Halogenation with reagents like HBr-ZnBr₂ | jlu.edu.cn |

This table is interactive. You can sort and filter the data.

The four bridgehead positions of the adamantane cage are tertiary carbons, which are key sites for substitution. nih.gov The symmetric nature of adamantane means these four positions are equivalent, simplifying initial functionalization. researchgate.net However, the reactivity at each bridgehead is influenced by substituents already present on other bridgeheads, which can present a challenge in synthesizing multi-substituted derivatives. lookchem.com

Protocols have been developed for the exhaustive methylation of all available bridgehead positions using reagents like tetramethylsilane (B1202638) and AlCl₃. researchgate.net Symmetrically disubstituted bridgehead adamantane derivatives, such as 1,3-adamantane dicarboxylic acid, serve as important intermediates for preparing more complex multi-substituted adamantanes. jlu.edu.cn These methods provide access to a variety of scaffolds where the steric bulk and electronic environment around the sulfinamide group can be systematically varied.

Derivatization at the Sulfinamide Nitrogen

The nitrogen atom of the sulfinamide group is nucleophilic and can be derivatized through various reactions, such as alkylation and acylation. rsc.orgnih.gov This modification allows for the introduction of a wide range of substituents, further tuning the properties of the chiral auxiliary. For example, N-alkylation of related sulfonamides has been shown to influence their biological activity, and similar principles can be applied to sulfinamides to alter their reactivity in synthesis. rsc.org

The synthesis of tertiary sulfinamides can be achieved through methods like the reaction of organometallic reagents with a sulfur dioxide surrogate (DABSO) and subsequent trapping with secondary amines. organic-chemistry.org Additionally, transsulfinamidation reactions catalyzed by Lewis acids can convert primary sulfinamides into secondary and tertiary sulfinamides by reacting them with various amines. acs.org These derivatization strategies expand the library of available adamantane-based chiral auxiliaries.

Impact of Structural Variations on Chiral Induction and Reactivity

Variations in the adamantane cage, such as the introduction of additional substituents at the bridgehead positions, can increase the steric hindrance, potentially leading to higher diastereoselectivity in nucleophilic additions to the corresponding sulfinyl imines. The electronic nature of these substituents can also influence the reactivity of the imine.

Similarly, derivatization at the sulfinamide nitrogen alters the steric and electronic environment around the sulfur stereocenter. For example, replacing the hydrogen on the nitrogen with an alkyl or aryl group changes the group's size and electronics, which in turn affects how effectively the auxiliary transfers its chirality during a reaction. In related chiral ferrocene-based sulfonamides, such modifications have been shown to be critical in creating effective catalysts for nucleophilic additions. mdpi.com The stability and reactivity of related sulfoximines have also been shown to be dependent on the N-aryl substituent. acs.org

Comparison with Other Chiral Sulfinamide Auxiliaries (e.g., tert-butanesulfinamide)

(S)-Adamantane-1-sulfinamide is often compared to the widely used (R)- and (S)-tert-butanesulfinamide (Ellman's auxiliary). sigmaaldrich.comrsc.org Both auxiliaries function by condensing with aldehydes and ketones to form sulfinyl imines, which then undergo diastereoselective nucleophilic attack. The key to their effectiveness is the sterically demanding group attached to the sulfur—tert-butyl for Ellman's auxiliary and adamantyl for the compound .

The primary difference lies in the nature and size of the bulky alkyl group. The adamantyl group is significantly larger and more rigid than the tert-butyl group. This increased steric bulk can be advantageous, potentially leading to higher levels of stereocontrol in certain reactions. However, it can also decrease reactivity due to increased steric hindrance. The choice between an adamantyl and a tert-butyl sulfinamide auxiliary may depend on the specific substrates and reaction conditions, allowing chemists to select the optimal auxiliary for a desired transformation.

Table 2: Comparison of Adamantane-1-sulfinamide and tert-Butanesulfinamide

| Feature | (S)-Adamantane-1-sulfinamide | (S)-tert-Butanesulfinamide (Ellman's Auxiliary) | Reference(s) |

| Bulky Group | Adamantyl | tert-Butyl | sigmaaldrich.com |

| Structure | Rigid, cage-like polycyclic | Acyclic, tetrahedral | publish.csiro.au |

| Steric Hindrance | Very high | High | publish.csiro.ausigmaaldrich.com |

| Potential Advantage | May offer higher diastereoselectivity due to greater bulk. | Well-established, versatile, and broadly effective. | sigmaaldrich.com |

| Potential Disadvantage | May lead to lower reactivity in sterically congested systems. | May provide lower selectivity in some cases compared to the adamantyl analogue. | sigmaaldrich.com |

This table is interactive. You can sort and filter the data.

Adamantane-Based Sulfonamides and Their Synthesis

Adamantane-based sulfonamides are a related class of compounds with significant applications, particularly in medicinal chemistry as inhibitors of various enzymes. rsc.orgnih.gov These compounds can be synthesized through several routes, including the oxidation of the corresponding sulfinamides. cuni.cz

A common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine. researchgate.net For adamantane-based sulfonamides, this could involve reacting an adamantylsulfonyl chloride with an amine or, more commonly, reacting a substituted benzenesulfonyl chloride with an aminoadamantane. rsc.org For example, a series of N-adamantylcarboxamide derivatives containing a sulfonamide linker were synthesized by coupling an aminoadamantane with a corresponding carboxylic acid that already contained the sulfonamide group. rsc.org The synthesis of adamantane- and memantine-based sulfonamides has been reported, and their structural properties have been studied in detail. researchgate.net

The development of new synthetic methods, such as intramolecular C-H amination reactions, provides direct access to complex cyclic sulfonamides (sulfamidates) built on the adamantane framework. cuni.cz These cyclic structures are valuable intermediates for further chemical transformations.

Theoretical and Computational Studies of S Adamantane 1 Sulfinamide

Quantum Chemical Calculations on Molecular Conformations

Quantum chemical calculations are instrumental in determining the stable three-dimensional structures of molecules. For adamantane (B196018) derivatives, a primary focus is the conformation of the rigid polycyclic cage.

Detailed Research Findings: Computational studies on various adamantane-containing compounds consistently show that the condensed cyclohexane (B81311) rings of the adamantane moiety adopt a stable chair conformation. researchgate.net This rigid, cage-like structure is a defining feature of the adamantyl group. While specific published studies focusing exclusively on the quantum chemical calculation of (S)-Adamantane-1-sulfinamide's conformation are not prevalent, the principles from related structures are directly applicable. The geometry of the sulfinamide group relative to the adamantane cage would be the primary variable. Intramolecular interactions, such as hydrogen bonding, can further stabilize specific conformations in related acylthiourea derivatives, leading to the formation of planar pseudo-six-membered rings. researchgate.netconicet.gov.ar For (S)-Adamantane-1-sulfinamide, calculations would aim to identify the lowest energy rotamers around the C-S bond, considering the steric bulk of the adamantyl group and the electronic nature of the sulfinamide moiety.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become a primary method for modeling chemical systems and elucidating reaction mechanisms, offering a balance of computational cost and accuracy. researchgate.netijsrch.com For reactions involving (S)-Adamantane-1-sulfinamide, DFT can be used to map potential energy surfaces, identify intermediates, and calculate activation barriers.

Detailed Research Findings: DFT studies on adamantane derivatives functionalized with various chemical groups (e.g., -OH, -SH, -NH2) have been performed to investigate their structural and electronic properties. tsri.or.th These studies typically employ hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G** or LANL2DZ for systems containing heavy atoms. tsri.or.th The insights gained from these calculations help in understanding how the adamantane scaffold influences reactivity. For instance, in the functionalization of adamantane, the regioselectivity of reactions can be explained by the electronic effects of substituents, which stabilize partial charges created during the reaction. cuni.cz

In the context of catalysis, DFT has been used to study reactions occurring in catalysts with adamantane-type structural features, revealing how the geometry of the active site influences reaction pathways. csic.es Although specific DFT studies detailing the complete reaction mechanisms of (S)-Adamantane-1-sulfinamide as a chiral auxiliary are not widely documented, the established methodologies are fully applicable. Such studies would involve modeling the condensation of the sulfinamide with an aldehyde or ketone to form the corresponding sulfinylimine, followed by the nucleophilic addition step.

Table 1: Representative Computational Methods Used in Studies of Adamantane Derivatives

| Compound Type | Computational Method | Basis Set | Application | Reference |

|---|---|---|---|---|

| Adamantane-carbonyl thioureas | DFT (B3LYP) | 6-311++G() | Structural & Vibrational Analysis | researchgate.net |

| Functionalized Adamantanes | DFT (B3LYP) | 6-311++G, LANL2DZ | Electronic & Optical Properties | tsri.or.th |

Transition State Modeling and Energy Profiling

A key application of DFT in asymmetric synthesis is the modeling of transition states to understand the origin of stereoselectivity. By calculating the energies of the diastereomeric transition states that lead to different product stereoisomers, one can predict the major product.

Detailed Research Findings: For sulfinamide-based chiral auxiliaries, such as the closely related and widely studied tert-butylsulfinamide, the stereochemical outcome of nucleophilic additions to the derived sulfinylimines is rationalized by analyzing chair-like, six-membered transition state models. harvard.edu In these models, the metal cation (e.g., from a Grignard or organolithium reagent) coordinates to both the imine nitrogen and the sulfinyl oxygen. This chelation creates a rigid cyclic transition state. The steric demand of the sulfinyl group's bulky substituent (the adamantyl group in this case) dictates that it occupies a pseudo-equatorial position to minimize steric clashes, forcing the nucleophile to attack from a specific face of the C=N bond. harvard.edu

Energy profiling along the reaction coordinate would reveal the activation energies (ΔG‡) for the competing pathways. The difference in these activation energies (ΔΔG‡) between the two lowest-energy diastereomeric transition states directly correlates with the predicted enantiomeric or diastereomeric ratio of the product. chemrxiv.org

Analysis of Electronic and Steric Effects

The effectiveness of (S)-Adamantane-1-sulfinamide as a chiral auxiliary is governed by a combination of its unique electronic and steric properties. The bulky adamantyl group exerts a powerful steric influence, while also contributing electronically.

Detailed Research Findings:

Steric Effects: The adamantane cage is exceptionally bulky and conformationally rigid. In transition state models for asymmetric addition, this steric bulk is the primary factor controlling the facial selectivity of the approaching nucleophile, effectively shielding one face of the reactive C=N bond in the derived sulfinylimine. harvard.edu This steric hindrance is often the dominant effect in directing the stereochemical outcome.

Table 2: Calculated Electronic Properties of Functionalized Adamantanes (DFT/B3LYP)

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Adamantane (ADM) | -7.58 | 1.49 | 9.07 | tsri.or.th |

| ADM-SH | -6.49 | -0.62 | 5.87 | tsri.or.th |

This table illustrates how functionalization impacts the electronic properties of the adamantane core.

Prediction of Enantioselectivity and Diastereoselectivity

Computational methods, particularly DFT, are used to build predictive models for the stereochemical outcomes of reactions.

Detailed Research Findings: The prediction of enantioselectivity in reactions using (S)-Adamantane-1-sulfinamide relies on the computational modeling of the relevant transition states, as discussed in section 6.2.1. By comparing the calculated free energies of the diastereomeric transition states, a theoretical enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) can be determined.

The predictive model for sulfinamide-directed additions is well-established for the analogous tert-butylsulfinamide (Ellman's auxiliary). harvard.edu The model assumes a chelated, chair-like transition state where the large adamantyl group resides in a sterically favored position, forcing the reactants into a specific orientation. harvard.edu This model has proven highly reliable for predicting the stereochemistry of the major product in additions of organometallic reagents to sulfinylimines. Deviations from this model can occur if non-chelating conditions or substrates with other Lewis basic sites are used, potentially leading to "open" non-cyclic transition states and different stereochemical outcomes. harvard.edu DFT calculations are capable of modeling both scenarios to predict which pathway is more favorable under specific reaction conditions. chemrxiv.org

Molecular Dynamics Simulations of (S)-Adamantane-1-sulfinamide Complexes (if applicable)

While quantum mechanics is ideal for studying individual molecules and reaction steps, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with solvent and other molecules in larger, more complex systems.

Detailed Research Findings: MD simulations have been successfully applied to study other adamantane derivatives, often in the context of their interaction with biological systems like proteins. acs.orgksu.edu.saresearchgate.netcsic.es These simulations can provide insights into binding modes, solvation effects, and the conformational dynamics of adamantane-ligand complexes. ksu.edu.sa

While specific MD simulation studies focused on (S)-Adamantane-1-sulfinamide complexes were not identified in the surveyed literature, this methodology is highly applicable. For example, MD simulations could be used to:

Study the solvation of the chiral auxiliary and its derived imines in different solvents to understand how solvent molecules might influence the reaction.

Model the aggregation of organometallic reagents around the sulfinylimine substrate prior to the reaction.

In cases where the final amine product is a biologically active molecule, MD simulations could be used to study its binding to a target protein, complementing molecular docking studies. acs.orgresearchgate.net

The combination of DFT for mechanistic details and MD for dynamic and environmental effects provides a comprehensive computational approach to understanding the chemistry of (S)-Adamantane-1-sulfinamide.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Methodologies for (S)-Adamantane-1-sulfinamide

The synthesis of enantiopure sulfinamides is a cornerstone of modern asymmetric synthesis, and the development of novel methodologies continues to be an active area of research. nih.gov While methods for producing the widely used tert-butanesulfinamide are well-established, the synthesis of the bulkier (S)-Adamantane-1-sulfinamide presents unique challenges and opportunities. yale.eduiupac.org Future research is likely to focus on improving efficiency, scalability, and stereoselectivity.

Emerging strategies aim to move beyond traditional methods. Recent advancements in the synthesis of primary sulfinamides include the direct conversion of free thiols using an iron catalyst and a stable hydroxylamine (B1172632) salt, which serves as both the nitrogen source and the oxidant. nih.gov Another innovative approach involves the reaction of thionyl fluoride (B91410) with a secondary amine to generate an amino sulfinyl fluoride intermediate, which is then intercepted by an organozzinc reagent. nih.gov

Furthermore, asymmetric catalysis offers a promising avenue for the enantioselective synthesis of sulfinamides, potentially bypassing the need for chiral auxiliaries that require separation. nih.gov For instance, chiral Brønsted acids have been used to catalyze the enantioselective oxidation of sulfenamides to produce chiral sulfinamides with high enantioselectivity. nih.gov Adapting such catalytic systems to accommodate the sterically demanding adamantane (B196018) group is a key challenge for future development.

Table 1: Comparison of Modern Sulfinamide Synthetic Strategies

| Method | Sulfur Source | Key Reagents/Catalysts | Key Features |

|---|---|---|---|

| Iron-Catalyzed Thiol Oxidation nih.gov | Free Thiols | FeCl₂, 2,2′-bipyridine, O-pivaloyl-protected hydroxylamine triflic acid salt | Direct conversion of thiols; uses an inexpensive iron catalyst. |

| SuFEx-based Approach nih.gov | Thionyl Fluoride (SOF₂) | Secondary amine, Organozinc reagent | Rapid and efficient under ambient conditions. |

| Asymmetric Oxidation nih.gov | Sulfenamides | Chiral Brønsted Acid Catalyst | Catalytic enantioselective approach; avoids stoichiometric chiral reagents. |

| Auxiliary-Based Synthesis nih.govnih.gov | Thionyl chloride | Chiral Amine (e.g., Quinine) | Diastereoselective approach; requires separation of diastereomers and auxiliary removal. |

Exploration of New Asymmetric Transformations Utilizing (S)-Adamantane-1-sulfinamide

(S)-Adamantane-1-sulfinamide, like its less bulky counterpart tert-butanesulfinamide, serves as a powerful chiral auxiliary. iupac.orgmdpi.com Its primary function is to guide the stereochemical outcome of reactions, particularly in the synthesis of chiral amines. yale.edu The general strategy involves the condensation of the sulfinamide with an aldehyde or ketone to form a chiral N-sulfinyl imine. wikipedia.org The subsequent nucleophilic addition to this imine proceeds with high diastereoselectivity, controlled by the bulky adamantyl group. Finally, the auxiliary can be cleaved under acidic conditions to reveal the chiral amine. iupac.org

Future research will likely expand the scope of nucleophiles and electrophiles used in these transformations. While additions of organometallic reagents are well-documented, the use of other nucleophiles in reactions like Mannich, Henry, and Strecker reactions with adamantane-sulfinyl imines is a promising area for exploration. researchgate.net Furthermore, the unique steric hindrance of the adamantane group could be exploited to achieve selectivities that are not possible with smaller auxiliaries, particularly in the synthesis of highly congested stereocenters. rsc.org For example, research into adamantane-containing molecules has already demonstrated its utility in creating new chiral heterocycles with potent biological activity. rsc.org

Table 2: Representative Asymmetric Transformations Using Sulfinamide Auxiliaries

| Reaction Type | Electrophile | Nucleophile | Typical Auxiliary | Resulting Product Class |

|---|---|---|---|---|

| Grignard Addition wikipedia.org | N-Sulfinyl aldimine | Grignard Reagent (R-MgX) | tert-Butanesulfinamide | Chiral branched amines |

| Enolate Addition iupac.org | N-Sulfinyl imine | Metalloenamine | tert-Butanesulfinamide | β-Hydroxy N-sulfinyl ketimines |

| Reductive Amination | Ketone (via imine) | Hydride (e.g., NaBH₄) | (S)-Adamantane-1-sulfinamide | Chiral amines |

| Aza-Diels-Alder researchgate.net | N-Sulfinyl imine | Diene | Diaminocyclohexane-derived | Chiral nitrogen heterocycles |

Integration into Flow Chemistry and Automated Synthesis

The principles of flow chemistry—improved heat and mass transfer, enhanced safety, and potential for automation—are increasingly being applied to complex organic synthesis. mdpi.com The integration of (S)-Adamantane-1-sulfinamide chemistry into continuous flow and automated platforms represents a significant future direction. mit.edubeilstein-journals.org Such integration could enable on-demand synthesis of the auxiliary itself or its derivatives. nih.gov

Telescoped reaction sequences, where multiple synthetic steps are performed consecutively in a flow reactor without intermediate purification, are particularly well-suited for the multi-step processes involving sulfinamide auxiliaries. mdpi.com For example, the formation of the N-sulfinyl imine, subsequent nucleophilic addition, and even the final acidic cleavage of the auxiliary could potentially be combined into a single, continuous process. mit.edu Automated systems guided by machine learning could optimize reaction conditions in real-time, accelerating the discovery and production of new chiral amines based on the adamantane-sulfinamide scaffold. mit.edunih.gov

Green Chemistry Approaches in (S)-Adamantane-1-sulfinamide Synthesis and Application

Applying the twelve principles of green chemistry to the synthesis and use of (S)-Adamantane-1-sulfinamide is crucial for sustainable chemical development. acs.orgmdpi.com Future research will focus on several key areas to minimize the environmental impact.

Safer Solvents: Efforts will be made to replace traditional organic solvents with more environmentally benign alternatives. One notable advancement is the development of sulfonamide synthesis in water, which avoids organic bases and simplifies product isolation to mere filtration. rsc.org

Catalysis over Stoichiometric Reagents: Shifting from stoichiometric reagents to catalytic methods is a core principle of green chemistry. acs.org Developing catalytic asymmetric routes to (S)-Adamantane-1-sulfinamide, as discussed in section 7.1, would significantly reduce waste compared to methods requiring stoichiometric chiral auxiliaries. diva-portal.org

Atom Economy: Synthetic routes will be designed to maximize the incorporation of all materials used in the process into the final product. mdpi.com This includes developing reactions that avoid the use of protecting groups, thereby reducing the number of synthetic steps. acs.org

Renewable Feedstocks: While challenging for a molecule like adamantane, long-term research may explore pathways from renewable sources to key intermediates.

Potential for Catalyst Design Based on Adamantane-1-sulfinamide Scaffolds

The unique structural properties of the adamantane cage—its rigidity, steric bulk, and defined three-dimensional geometry—make it an ideal scaffold for catalyst design. researchgate.netresearchgate.net When combined with the chiral sulfinamide group, which is known to be a key component in many successful asymmetric catalysts, the potential for creating novel and highly effective catalysts is substantial. yale.edu

Future research is expected to focus on creating bifunctional catalysts where the sulfinamide group acts as a chiral ligand for a metal center or as a hydrogen-bond donor in organocatalysis, while the adamantane framework provides a sterically defined pocket to control substrate approach. yale.eduresearchgate.net The symmetrical nature of the adamantane core allows for the precise positioning of multiple catalytic groups, leading to the design of recyclable, tripod-like catalysts for various transformations. researchgate.net Data-driven approaches, using computational modeling and machine learning, could accelerate the design of new chiral phosphoric acid or other catalysts incorporating the adamantane-sulfinamide scaffold, optimizing them for specific reactions. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.